Hexarhodium hexadecacarbonyl Hexarhodium hexadecacarbonyl
Brand Name: Vulcanchem
CAS No.: 28407-51-4
VCID: VC3732765
InChI: InChI=1S/16CO.6Rh/c16*1-2;;;;;;
SMILES: [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]
Molecular Formula: Rh6(CO)16
C16O16Rh6
Molecular Weight: 1065.59 g/mol

Hexarhodium hexadecacarbonyl

CAS No.: 28407-51-4

Cat. No.: VC3732765

Molecular Formula: Rh6(CO)16
C16O16Rh6

Molecular Weight: 1065.59 g/mol

* For research use only. Not for human or veterinary use.

Hexarhodium hexadecacarbonyl - 28407-51-4

Specification

CAS No. 28407-51-4
Molecular Formula Rh6(CO)16
C16O16Rh6
Molecular Weight 1065.59 g/mol
IUPAC Name carbon monoxide;rhodium
Standard InChI InChI=1S/16CO.6Rh/c16*1-2;;;;;;
Standard InChI Key SZQABOJVTZVBHE-UHFFFAOYSA-N
SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]
Canonical SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]

Introduction

Historical Context and Discovery

Hexarhodium hexadecacarbonyl was first reported in 1943 by Walter Hieber during his pioneering work on metal carbonyls . Hieber's initial synthesis involved the carbonylation of rhodium trichloride hydrate (RhCl33H2O\text{RhCl}_3 \cdot 3\text{H}_2\text{O}) under extreme conditions—80–230°C and 200 atmospheres of carbon monoxide—using silver or copper as halide acceptors. Despite his groundbreaking discovery, Hieber incorrectly proposed the formula Rh4(CO)11\text{Rh}_4(\text{CO})_{11}, implying a CO-to-Rh ratio of 2.75 .

The correct molecular formula (Rh6(CO)16\text{Rh}_6(\text{CO})_{16}) and structure were later elucidated through X-ray crystallographic studies conducted by Dahl and colleagues . This revision established the CO-to-Rh ratio as 2.66, resolving prior ambiguities. Subsequent research validated alternative synthesis routes, including the carbonylation of [(CO)2Rh(μ-Cl)]2[(\text{CO})_2\text{Rh}(\mu\text{-Cl})]_2 and rhodium(II) acetate, as well as the thermal decomposition of tetrarhodium dodecacarbonyl (Rh4(CO)12\text{Rh}_4(\text{CO})_{12}) in boiling hexane .

Synthesis and Production Methods

Primary Synthetic Pathways

Modern synthesis of hexarhodium hexadecacarbonyl employs multiple methodologies, each tailored to specific precursor availability and scalability:

  • Halide Acceptor Route:

    3[(CO)2RhCl]2+4CO+6CuRh6(CO)16+6CuCl3 \, [(\text{CO})_2\text{RhCl}]_2 + 4 \, \text{CO} + 6 \, \text{Cu} \rightarrow \text{Rh}_6(\text{CO})_{16} + 6 \, \text{CuCl}

    This method utilizes copper as a halide scavenger, enabling high yields under moderate CO pressures .

  • Acetate Precursor Route:

    3Rh2(O2CCH3)4+22CO+6H2ORh6(CO)16+6CO2+12CH3COOH3 \, \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 22 \, \text{CO} + 6 \, \text{H}_2\text{O} \rightarrow \text{Rh}_6(\text{CO})_{16} + 6 \, \text{CO}_2 + 12 \, \text{CH}_3\text{COOH}

    Rhodium(II) acetate reacts with CO and water, producing acetic acid as a byproduct .

  • Thermal Decomposition:

    3Rh4(CO)122Rh6(CO)16+4CO3 \, \text{Rh}_4(\text{CO})_{12} \rightarrow 2 \, \text{Rh}_6(\text{CO})_{16} + 4 \, \text{CO}

    Heating tetrarhodium dodecacarbonyl in hexane quantitatively yields Rh6(CO)16\text{Rh}_6(\text{CO})_{16} .

Industrial-Scale Production

Commercial manufacturers, including American Elements and Thermo Scientific Chemicals, produce hexarhodium hexadecacarbonyl in purities ranging from 99% (2N) to 99.99% (4N) . The compound is typically supplied as a black to dark-blue powder or crystalline solid, with particle sizes adjustable to submicron or nanopowder specifications .

Structural and Physicochemical Properties

Molecular Structure

The compound features an octahedral Rh6\text{Rh}_6 core surrounded by 16 linearly bonded carbonyl ligands. X-ray diffraction studies confirm a mix of terminal and bridging CO ligands, contributing to its stability and reactivity . The rhodium atoms exhibit a formal oxidation state of 0, with electron configuration [Kr]4d85s1[\text{Kr}] 4d^8 5s^1, enabling robust metal-metal bonding .

Physical Properties

PropertyValueSource
Molecular Weight1065.59–1065.60 g/mol
AppearanceBlack to dark-blue powder
Melting Point>300°C
DensityN/A
SolubilitySlightly soluble in CH₂Cl₂, CHCl₃

Elemental Composition

ElementPercentage Composition
C17.58–18.49%
O24.02%
Rh56.49–59.39%

Theoretical values align closely with experimental data, affirming the stoichiometric integrity of commercial samples .

Catalytic Applications

Hexarhodium hexadecacarbonyl serves as a precursor for catalysts in hydrogenation, hydroformylation, and carbon-carbon bond formation . Its utility stems from the labile CO ligands, which readily undergo substitution with donor ligands (e.g., phosphines, amines), tailoring catalytic activity for specific reactions.

Hydrogenation

In olefin hydrogenation, Rh6(CO)16\text{Rh}_6(\text{CO})_{16} facilitates selective reduction under mild conditions, outperforming traditional platinum-group catalysts in substrate tolerance .

Hydroformylation

The compound’s ability to activate CO and H₂ enables its use in converting alkenes to aldehydes, a critical step in plasticizer and detergent production .

SupplierPurityFormPackaging
American Elements99–99.99%Powder, nanopowder0.1–500 g
Thermo Scientific98%Crystalline powder0.1–0.5 g
Alfa ChemistryResearchCatalyst-grade crystalsCustom

Pricing varies by purity and quantity, with bulk orders available upon request .

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